Product packaging for 3-(Methylthio)cyclopentanone(Cat. No.:CAS No. 342795-48-6)

3-(Methylthio)cyclopentanone

Cat. No.: B2707404
CAS No.: 342795-48-6
M. Wt: 130.21
InChI Key: HNXDUCKJAPPFNF-UHFFFAOYSA-N
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Description

3-(Methylthio)cyclopentanone is a high-value chemical building block designed for advanced research and development. As a functionalized cyclopentanone, it offers researchers a versatile synthon for constructing complex molecular architectures. Cyclopentanone derivatives are highly esteemed synthetic intermediates and favored structural motifs in numerous pharmaceutical drugs and natural products due to their reactivity and presence in biologically active compounds . This compound is particularly valuable in medicinal chemistry for the exploration of novel therapeutic agents, leveraging the cyclopentanone core which is a common precursor in fragrance synthesis and a versatile synthetic intermediate for compounds like cyclopentobarbital and various pesticides . The methylthio (-SCH3) substituent introduces a sulfur-containing functional group, which can be further modified to develop structure-activity relationships or serve as a key intermediate in multi-step synthetic pathways. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the Certificate of Analysis for detailed specifications regarding purity, identity, and safety data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10OS B2707404 3-(Methylthio)cyclopentanone CAS No. 342795-48-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfanylcyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS/c1-8-6-3-2-5(7)4-6/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXDUCKJAPPFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 3 Methylthio Cyclopentanone and Its Derivatives

Direct Synthetic Routes to 3-(Methylthio)cyclopentanone

Direct routes to the this compound scaffold primarily involve the formation of the key carbon-sulfur bond on a pre-existing five-membered ring. These methods are often the most straightforward and atom-economical.

The most common and direct method for synthesizing this compound is the conjugate addition, or Michael addition, of a methylthiolate nucleophile to a 2-cyclopenten-1-one (B42074) precursor. wikipedia.orgacsgcipr.org This reaction is a powerful tool for C–S bond formation. researchgate.net The mechanism involves the 1,4-addition of the thiolate anion to the α,β-unsaturated ketone. youtube.comyoutube.com The reaction is typically initiated by a base that deprotonates methanethiol (B179389) (CH₃SH) to form the more nucleophilic methylthiolate anion (CH₃S⁻). mdpi.com This anion then attacks the β-carbon of the cyclopentenone, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product. wikipedia.orgyoutube.com

The efficiency and conditions of this reaction can be varied significantly. While the reaction can proceed without a catalyst, particularly in aqueous media, various catalysts are often employed to enhance reaction rates and yields. organic-chemistry.org

Table 1: Conditions for Thiolate Addition to Cyclopentenone

Catalyst/ConditionsSolventKey FeaturesReference
Catalyst-FreeWaterExcellent chemoselectivity at room temperature; considered a green method. organic-chemistry.org
Tetrabutylammonium hydroxide (B78521)Not specifiedEfficient with low catalyst loading for a broad range of thiols and acceptors. organic-chemistry.org
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Not specifiedCommonly used strong, non-nucleophilic base to generate the thiolate. researchgate.net
Tetrabutylammonium bromideIonic LiquidEfficiently catalyzes the addition to various α,β-unsaturated systems. organic-chemistry.org

The reversibility of this thiol addition has been noted under certain physiological conditions, which can be a factor in biological applications of related molecules. doi.org

Alternative, more complex routes to substituted cyclopentanones involve the rearrangement of larger or smaller ring systems. These methods are particularly useful when the required precursors are more readily available than cyclopentenone itself.

Ring Contraction: The Favorskii rearrangement is a well-established method for the ring contraction of cyclic α-halo ketones. wikipedia.orgpurechemistry.org This reaction proceeds in the presence of a base and can convert a six-membered ring into a five-membered ring carboxylic acid derivative. wikipedia.orgresearchgate.net A plausible, though not explicitly documented, route to a this compound precursor could start from 2-chloro-4-(methylthio)cyclohexanone. Treatment with a base like sodium hydroxide would induce a rearrangement, likely via a bicyclic cyclopropanone (B1606653) intermediate, to form a 3-(methylthio)cyclopentanecarboxylic acid. wikipedia.org This acid could then be converted to the target ketone through standard functional group manipulations. The Favorskii rearrangement is a key step in the synthesis of complex molecules, including strained polycyclic systems. ddugu.ac.in

Ring Expansion: The Tiffeneau–Demjanov rearrangement provides a method for the one-carbon ring expansion of cyclic ketones. wikipedia.orgslideshare.net This reaction transforms a 1-aminomethyl-cycloalkanol into a larger cycloketone upon treatment with nitrous acid. wikipedia.orgd-nb.info To synthesize this compound, one could envision a route starting from a suitably substituted cyclobutanone. For instance, 3-(methylthio)cyclobutanone could be converted to the corresponding cyanohydrin, which is then reduced to a 1-(aminomethyl)-1-hydroxy-3-(methylthio)cyclobutane intermediate. Treatment of this β-amino alcohol with nitrous acid would generate a diazonium salt that rearranges, expanding the four-membered ring to the five-membered this compound. slideshare.netlibretexts.org This method is particularly effective for synthesizing five, six, and seven-membered rings. wikipedia.org

Synthesis via Carbonyl Group Functionalization

This approach involves utilizing a precursor that already contains a five-membered ring dicarbonyl system, which is then selectively functionalized. A viable precursor is 4-cyclopentene-1,3-dione. A simple and efficient Michael addition of a thiol, such as ethylthiol, to this unsaturated dione (B5365651) yields 4-(ethylthio)cyclopentane-1,3-dione. nih.govrsc.org This strategy creates the required β-sulfido relationship to the carbonyl group.

From this 1,3-dione intermediate, selective functionalization of one carbonyl group is required. This can be achieved through several methods:

Selective Reduction: Using a chemoselective reducing agent to reduce one ketone to a hydroxyl group, followed by deoxygenation.

Monoprotection: Statistically or selectively protecting one carbonyl group as a ketal, allowing the other to be removed or reduced.

Enol Ether Formation: Conversion of one carbonyl to an enol ether, which can then be selectively removed or transformed.

This pathway offers a versatile entry point not only to this compound but also to a range of other functionalized cyclopentanoids.

Synthesis via Alpha-Substitution and Related Reactions

A classic strategy in ketone synthesis involves the functionalization of the α-carbon. For this compound, this would be considered a β-substitution relative to the final product, but the key step is an α-substitution on a precursor. A direct two-step approach starting from cyclopentanone (B42830) is feasible.

Alpha-Halogenation: Cyclopentanone can be brominated at the α-position to yield 2-bromocyclopentanone (B1279250). This reaction proceeds via the enol or enolate form of the ketone.

Nucleophilic Substitution: The resulting 2-bromocyclopentanone can then undergo a nucleophilic substitution (Sₙ2) reaction with a sulfur nucleophile, such as sodium methylthiolate (NaSCH₃). The thiolate displaces the bromide to form 2-(methylthio)cyclopentanone.

While this yields the 2-substituted isomer, it demonstrates the principle. To obtain the 3-substituted isomer, a different starting material is required. If one starts with 1,3-cyclopentanedione, it can be converted to 3-chlorocyclopent-2-en-1-one. Nucleophilic substitution of the chloride with sodium methylthiolate would yield 3-(methylthio)cyclopent-2-en-1-one. Subsequent reduction of the double bond would furnish the target this compound.

Stereoselective Synthesis of Chiral this compound Analogs

Since this compound possesses a stereocenter, the development of enantioselective synthetic methods is crucial. The most direct approach to achieving this is through the asymmetric conjugate addition of a thiol to 2-cyclopenten-1-one. This has been successfully accomplished using chiral catalysts that create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

Various catalytic systems have been developed for this purpose:

Organocatalysis: Chiral amines and their derivatives, such as cinchona alkaloids, have been shown to be effective catalysts. These catalysts can activate the enone or organize the nucleophile and electrophile through hydrogen bonding and other non-covalent interactions to induce stereoselectivity. organic-chemistry.orgnih.gov Chiral bifunctional acid-base catalysts containing squaramide moieties have also been used effectively. nih.gov

Metal-Based Catalysis: Chiral metal complexes can also catalyze this transformation. For instance, a cadmium complex of a chiral N,N'-dioxide has been used to produce chiral sulfides from enones and thiols with moderate to good enantioselectivity. rsc.org

Table 2: Catalysts for Asymmetric Thiol Addition to Cyclic Enones

Catalyst TypeExample CatalystSubstrateEnantiomeric Excess (ee)Reference
Organocatalyst (Cinchona Alkaloid)Cinchona Alkaloid-derived UreaCyclopentenoneHigh organic-chemistry.org
Organocatalyst (Diamine)Primary-Tertiary Diamineα-Substituted Vinyl KetonesGood to Excellent organic-chemistry.org
Metal Complex(S)-3,3′-dimethyl-2,2′-biquinoline N,N′-dioxide-Cd(ClO₄)₂CyclohexenoneUp to 78% rsc.org

These methods provide access to enantioenriched β-sulfido ketones, which are valuable building blocks in the synthesis of complex chiral molecules. nih.gov

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. Green chemistry principles can be applied to the synthesis of this compound in several ways.

Use of Green Solvents: The conjugate addition of thiols to α,β-unsaturated carbonyl compounds has been shown to proceed efficiently in water, often without the need for a catalyst. organic-chemistry.org Water is a non-toxic, inexpensive, and environmentally friendly solvent, making this a highly attractive green synthetic route.

Catalyst-Free Reactions: Performing reactions without a catalyst simplifies purification and reduces waste. The aqueous, catalyst-free Michael addition is a prime example of this approach. organic-chemistry.org

Atom Economy: Direct addition reactions, such as the Michael addition, are inherently atom-economical as all atoms of the reactants are incorporated into the final product.

Renewable Feedstocks: On a broader level, the cyclopentanone core itself can be synthesized from renewable resources. Catalytic processes have been developed to convert biomass-derived furfural (B47365) into cyclopentanone through aqueous-phase hydrogenation and rearrangement. rsc.orgmdpi.com While this produces the parent ketone, it represents a green pathway to the fundamental carbon skeleton, which can then be functionalized using the methods described above. This approach aligns with the goal of transitioning from petrochemical feedstocks to sustainable biomass. rsc.org

Chemical Reactivity and Transformation Pathways of 3 Methylthio Cyclopentanone

Reactions at the Carbonyl Group

The carbonyl group in 3-(methylthio)cyclopentanone is a primary site for chemical reactions due to the electrophilicity of the carbonyl carbon. This reactivity is central to many synthetic transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol.

Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (RMgX), to this compound is expected to proceed via nucleophilic addition to the carbonyl group. This reaction would result in the formation of a tertiary alcohol, with the alkyl, aryl, or vinyl group from the Grignard reagent adding to the carbonyl carbon. The general mechanism involves the attack of the carbanionic part of the Grignard reagent on the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide.

Wittig Reaction: The Wittig reaction provides a method to convert ketones into alkenes. This reaction involves a phosphonium (B103445) ylide (a Wittig reagent) reacting with the carbonyl group. For this compound, this would lead to the formation of a methylenecyclopentane (B75326) derivative, where the carbonyl oxygen is replaced by the alkylidene group from the ylide. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide.

Reaction Nucleophile/Reagent Typical Conditions Expected Product
Grignard AdditionR-MgX (e.g., CH₃MgBr)1. Diethyl ether or THF, 2. H₃O⁺ workup1-Methyl-3-(methylthio)cyclopentan-1-ol
Wittig OlefinationPh₃P=CH₂THF, room temperature3-(Methylthio)-1-methylenecyclopentane

Interactive Data Table for Nucleophilic Addition Reactions

Reductive Transformations

The carbonyl group of this compound can be reduced to a secondary alcohol using various reducing agents. The choice of reagent can influence the selectivity and outcome of the reaction.

Metal Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of ketones. These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. Subsequent protonation, typically from the solvent (in the case of NaBH₄ in an alcohol) or during a workup step, yields the corresponding secondary alcohol, 3-(methylthio)cyclopentan-1-ol. LiAlH₄ is a more powerful reducing agent than NaBH₄ and reacts violently with protic solvents, necessitating an ethereal solvent and a separate aqueous workup.

Reducing Agent Typical Solvent Workup Expected Product
Sodium Borohydride (NaBH₄)Methanol, EthanolNot always necessary3-(Methylthio)cyclopentan-1-ol
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFAqueous acid3-(Methylthio)cyclopentan-1-ol

Interactive Data Table for Reductive Transformations

Reactions Involving the Methylthio Moiety

The methylthio group, a thioether, offers another site for chemical modification, primarily centered around the sulfur atom.

Oxidation of the Thioether Group

The sulfur atom in the methylthio group is in a low oxidation state and can be readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone. The extent of oxidation can often be controlled by the choice of oxidant and reaction conditions.

Oxidation to Sulfoxide: Mild oxidizing agents can selectively convert the thioether to a sulfoxide. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are commonly employed for this transformation. Careful control of stoichiometry (typically one equivalent of the oxidant) is crucial to avoid over-oxidation to the sulfone.

Oxidation to Sulfone: The use of stronger oxidizing agents or an excess of a milder oxidant will further oxidize the sulfoxide to a sulfone. This two-step oxidation from the thioether proceeds through the sulfoxide intermediate.

Oxidizing Agent Stoichiometry Typical Conditions Expected Product
m-CPBA or H₂O₂~1 equivalentDichloromethane, 0 °C to rt3-(Methylsulfinyl)cyclopentanone
m-CPBA or H₂O₂>2 equivalentsDichloromethane, rt3-(Methylsulfonyl)cyclopentanone

Interactive Data Table for Oxidation of the Thioether Group

Nucleophilic Displacement and Elimination Reactions

While the methylthio group is generally a poor leaving group, its departure can be facilitated by conversion to a better leaving group, such as a sulfonium (B1226848) salt. The corresponding sulfone can also undergo elimination reactions under basic conditions.

Nucleophilic Displacement via Sulfonium Salts: The thioether can be activated by alkylation with reagents like methyl iodide to form a dimethylsulfonium salt. This salt is a much better leaving group and can be displaced by various nucleophiles.

Elimination of the Sulfone: The sulfone, 3-(methylsulfonyl)cyclopentanone, possesses acidic protons alpha to both the carbonyl and sulfonyl groups. Under basic conditions, deprotonation can occur, followed by elimination of the methylsulfonyl group to potentially form an α,β-unsaturated ketone, cyclopent-2-enone.

Rearrangement Reactions

A key rearrangement reaction involving the oxidized form of the methylthio group is the Pummerer rearrangement.

Pummerer Rearrangement: This reaction occurs when the sulfoxide derivative, 3-(methylsulfinyl)cyclopentanone, is treated with an activating agent, typically acetic anhydride. The reaction proceeds through a thionium (B1214772) ion intermediate, which is then trapped by a nucleophile (in this case, acetate). The initial product is an α-acetoxy thioether, which can be further transformed. This rearrangement effectively transfers the oxygen atom from the sulfur to the adjacent carbon.

Reaction Reagents Key Intermediate Expected Product
Pummerer RearrangementAcetic AnhydrideThionium ion2-Acetoxy-3-(methylthio)cyclopentanone

Interactive Data Table for Rearrangement Reactions

Alpha-Carbon Reactivity and Enolate Chemistry

The protons on the carbons adjacent to the carbonyl group (the α-carbons) in this compound are acidic and can be removed by a base to form a nucleophilic enolate ion. masterorganicchemistry.com This enolate is a key intermediate in many reactions, as it can attack various electrophiles. msu.edu The presence of the methylthio group at the 3-position introduces asymmetry, meaning that two different enolates can potentially form: one by deprotonation at the C-2 position and another at the C-5 position. The formation of the kinetic versus the thermodynamic enolate can be controlled by the reaction conditions, such as the choice of base, temperature, and solvent. youtube.com The kinetic enolate is formed faster, typically by using a sterically hindered strong base like lithium diisopropylamide (LDA) at low temperatures, while the more stable thermodynamic enolate is favored under conditions that allow for equilibrium. youtube.combham.ac.uk

Enolates derived from this compound are potent nucleophiles that readily participate in alkylation and acylation reactions. These reactions are fundamental for forming new carbon-carbon bonds at the α-position.

Alkylation: The reaction of the enolate with an alkyl halide proceeds via an SN2 mechanism, where the nucleophilic α-carbon attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. libretexts.org This method is most effective with primary or methyl halides, as secondary and tertiary halides are more prone to undergoing competing elimination reactions. libretexts.org For instance, treating this compound with LDA to form the enolate, followed by the addition of an alkyl halide (R-X), would yield a 2-alkyl-3-(methylthio)cyclopentanone or a 5-alkyl-3-(methylthio)cyclopentanone, depending on the regioselectivity of enolate formation.

Acylation: Similarly, acylation can be achieved by reacting the enolate with an acyl halide or an acid anhydride. This reaction introduces an acyl group at the α-position, leading to the formation of a β-dicarbonyl compound. These products are versatile synthetic intermediates for further transformations.

The table below illustrates a representative alkylation reaction.

ReactantReagent(s)Product Type
This compound1. LDA2-Alkyl-3-(methylthio)cyclopentanone
2. R-X (e.g., CH₃I)

Condensation reactions, particularly the aldol (B89426) condensation, are a cornerstone of carbonyl chemistry and are applicable to this compound. researchgate.net This reaction involves the nucleophilic addition of an enolate to an aldehyde or another ketone, forming a β-hydroxy carbonyl compound, known as an aldol adduct. chemtube3d.com

Under basic or acidic catalysis, this compound can react with itself (a self-condensation) or with another carbonyl compound (a crossed-condensation). The initial aldol adduct can often undergo a subsequent dehydration reaction, especially if heated or under acidic conditions, to yield an α,β-unsaturated ketone. mdpi.com The reaction of the this compound enolate with an aromatic aldehyde, like benzaldehyde, is an example of a Claisen-Schmidt condensation, which typically leads directly to the dehydrated α,β-unsaturated product due to the stability conferred by the extended conjugation. msu.edu

The general scheme for an aldol condensation is presented below.

Reactant 1Reactant 2CatalystInitial ProductFinal Product (after dehydration)
This compound (Enolate)Aldehyde/Ketone (e.g., Acetaldehyde)Base or Acidβ-Hydroxy ketoneα,β-Unsaturated ketone

Ring Transformations and Cycloaddition Reactions

Beyond reactions at the α-carbon, the carbocyclic framework of this compound can be modified through ring transformations and cycloaddition reactions, leading to more complex molecular architectures.

Ring expansion reactions provide a valuable method for converting the five-membered cyclopentanone (B42830) ring into a more stable six-membered ring. chemistrysteps.comresearchgate.net One common method for achieving this is the Tiffeneau–Demjanov rearrangement. wikipedia.org This process would involve converting the ketone into a cyanohydrin, followed by reduction of the nitrile to a primary amine, and then diazotization with nitrous acid. The resulting unstable diazonium salt can rearrange with the migration of a carbon atom from the ring, leading to an expanded cyclohexanone (B45756) derivative.

Another potential pathway is the Dowd-Beckwith reaction, which involves the generation of a radical at the β-position, followed by a rearrangement that incorporates a carbon atom into the ring, ultimately yielding a cyclohexanone. researchgate.net These transformations are powerful tools for synthesizing six-membered rings from readily available five-membered precursors. chemistrysteps.com

The carbonyl group of this compound is a key functional handle for constructing heterocyclic rings through cyclocondensation reactions. These reactions typically involve condensation with a reagent containing two nucleophilic heteroatoms, which react with the carbonyl carbon and an α-carbon to form a new ring.

For example, reaction with hydrazine (B178648) or a substituted hydrazine (e.g., phenylhydrazine) can yield a pyrazole (B372694) derivative. researchgate.net This type of reaction, known as the Paal-Knorr synthesis, involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. Similarly, reacting this compound with hydroxylamine (B1172632) could lead to isoxazole (B147169) derivatives, and reaction with reagents like malononitrile (B47326) in the presence of sulfur (Gewald reaction) could potentially form thiophene (B33073) derivatives. researchgate.net These reactions are highly valuable for the synthesis of diverse heterocyclic compounds from a single precursor. researchgate.netfigshare.com

The table below summarizes some potential cyclocondensation products.

ReagentResulting Heterocycle
HydrazinePyrazole derivative
PhenylhydrazineN-Phenylpyrazole derivative
HydroxylamineIsoxazole derivative
Malononitrile/SulfurAminothiophene derivative

Application of 3 Methylthio Cyclopentanone As a Strategic Building Block in Complex Molecule Construction

Utilization in the Synthesis of Heterocyclic Compounds

The reactivity of the ketone in 3-(Methylthio)cyclopentanone, coupled with the influence of the sulfur substituent, makes it an excellent precursor for the synthesis of various sulfur-containing heterocycles. A prominent example is its use in the Gewald three-component reaction to construct highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org

Table 1: Synthesis of Thieno[2,3-d]pyrimidine Precursors via Gewald Reaction This table is a representative example based on the general Gewald reaction.

Starting MaterialsReaction TypeKey IntermediateProduct ClassSignificance
This compound, Ethyl Cyanoacetate, SulfurGewald Three-Component Reactionα,β-Unsaturated Nitrile2-Amino-tetrahydrobenzothiophenePrecursor for Thieno[2,3-d]pyrimidines researchgate.netnih.gov

Role in the Assembly of Carbocyclic Scaffolds

This compound and its precursors are instrumental in constructing more complex carbocyclic systems, particularly through annulation and cyclization strategies. One of the most powerful methods for synthesizing cyclopentenones is the Nazarov cyclization, an acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. wikipedia.orgthermofisher.comorganicreactions.org

A divinyl ketone bearing a methylthio substituent can be synthesized and subsequently cyclized. The electron-donating nature of the sulfur atom can influence the polarization of the pentadienyl cation intermediate, thereby directing the regioselectivity of the cyclization and the position of the double bond in the final cyclopentenone product. organic-chemistry.org This controlled cyclization is crucial for building complex polycyclic frameworks, including those found in steroidal systems and linearly fused tricyclopentanoids like hirsutene (B1244429). msu.edunih.gov The cyclopentanone (B42830) ring serves as the foundational A or D ring in steroid synthesis or as a central component in the assembly of triquinanes.

Table 2: Application in Carbocyclic Scaffold Construction

ReactionPrecursor TypeRole of Methylthio GroupResulting ScaffoldApplication Example
Nazarov CyclizationDivinyl KetoneInfluences regioselectivity organic-chemistry.orgSubstituted CyclopentenoneCore of polycyclic natural products wikipedia.org
Annulation ReactionsFunctionalized CyclopentanoneServes as a reactive handleFused Bicyclic SystemsSynthesis of hirsutene precursors msu.edusynarchive.com

Precursor in Natural Product Synthesis Scaffolds

The cyclopentane (B165970) ring is a core feature of numerous natural products, most notably the prostaglandins (B1171923), which are lipid compounds with a wide range of physiological effects. nih.govnih.gov The total synthesis of prostaglandins often relies on the stereocontrolled functionalization of a pre-formed cyclopentane or cyclopentenone ring. libretexts.orglibretexts.org

A substituted cyclopentanone serves as a key starting point for introducing the two characteristic side chains at the correct positions and with the desired stereochemistry. The methylthio group in this compound can be strategically employed as a versatile functional handle. It can be transformed into other functional groups or used to direct the stereochemistry of subsequent reactions, ultimately facilitating the construction of the complex prostaglandin (B15479496) framework. Similarly, in the synthesis of other cyclopentanoid natural products like hirsutene, a highly functionalized bicyclo[3.3.0]octane derivative prepared from a cyclopentanone precursor serves as a critical intermediate. msu.edu

Table 3: Role in Natural Product Synthesis

Target Natural Product ClassSynthetic StrategyFunction of Cyclopentanone CorePotential Role of 3-(Methylthio) Group
ProstaglandinsSide-chain installation on a cyclopentane ringCentral scaffold for side chains libretexts.orglibretexts.orgFunctional handle for transformations
Hirsutene (Triquinanes)Annulation and cyclization strategiesFoundation for fused ring system msu.edunih.govDirecting group or precursor to other functionalities

Contributions to Chiral Synthon Development

The development of methods for asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the preparation of enantiomerically pure compounds. Chiral cyclopentenones and their derivatives are highly sought-after building blocks for this purpose. acs.orgnih.govresearchgate.net The transformation of a simple, achiral cyclopentanone derivative into a complex chiral synthon represents a powerful strategy.

For instance, research has demonstrated the asymmetric synthesis of a key hydroxylactone building block, useful for preparing natural products like preclavulone A. acs.orgnih.govacs.org Such a synthesis can start from a cyclopentene (B43876) derivative, which is accessible from a cyclopentanone. Through a sequence of reactions, including asymmetric allylic alkylation, remarkable control over the absolute and relative configuration of multiple stereocenters can be achieved. The cyclopentanone scaffold provides the rigid framework upon which stereochemistry is built, and a substituent like a methylthio group can be carried through the synthesis or used to influence the stereochemical outcome of key steps before being removed or modified.

Table 4: Development of Chiral Cyclopentanoid Synthons

Target SynthonKey Asymmetric ReactionStarting Material TypeAchieved OutcomeReference Example
(+)-HydroxylactoneAsymmetric Allylic AlkylationCyclopentene derivativeControl of three stereocenters with >98% eeSynthesis of Preclavulone A precursor acs.orgnih.gov
Chiral CyclopentenonesDesymmetrizing Arylative CyclizationAlkynyl Malonate EstersQuaternary stereocenter formationNickel-catalyzed enantioselective synthesis nih.gov

Integration into Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov This approach offers significant advantages in terms of step economy and the rapid generation of molecular complexity.

Recent advances have shown the power of N-Heterocyclic Carbene (NHC) catalysis in MCRs to synthesize densely functionalized cyclopentanones. rsc.orgnih.govacs.org In a typical cascade sequence, an NHC catalyst can facilitate the reaction between an α,β-unsaturated aldehyde and a 1,3-dicarbonyl compound. This generates an intermediate that undergoes an intramolecular cyclization to afford a highly substituted cyclopentanone. This compound or its precursors can be envisioned as components in such MCRs, allowing for the direct incorporation of the methylthio group into a complex, polyfunctionalized carbocyclic product in a single, efficient step. This strategy provides rapid access to novel and structurally diverse cyclopentanoids.

Table 5: Role in Multi-component Reactions (MCRs)

MCR TypeCatalystReactant TypesProductAdvantages
Formal [3+2] CascadeSecondary Amine / N-Heterocyclic Carbene (NHC)1,3-Dicarbonyl, α,β-Unsaturated AldehydeDensely Functionalized α-HydroxycyclopentanoneHigh enantioselectivity, one-pot operation nih.govacs.org
NHC-Mediated AnnulationN-Heterocyclic Carbene (NHC)Arylidene Oxazolone, EnalFully Substituted CyclopentanoneCreation of three contiguous stereocenters rsc.org

Advanced Spectroscopic and Analytical Characterization in Research on 3 Methylthio Cyclopentanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 3-(Methylthio)cyclopentanone, ¹H and ¹³C NMR, complemented by two-dimensional techniques, would provide unambiguous structural confirmation.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclopentanone (B42830) ring and the methylthio group. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent carbonyl group and the sulfur atom.

Methyl Protons (-SCH₃): A sharp singlet is predicted for the three protons of the methyl group attached to the sulfur atom. Due to the electronegativity of sulfur, this signal would likely appear in the range of δ 2.0-2.5 ppm.

Ring Protons (CH, CH₂): The protons on the five-membered ring will exhibit more complex signals.

The proton at the C-3 position (methine proton) will be shifted downfield due to the direct attachment of the electronegative sulfur atom, likely appearing in the range of δ 3.0-3.5 ppm. This signal would be a multiplet due to coupling with adjacent methylene (B1212753) protons.

The protons on carbons C-2 and C-5 (alpha to the carbonyl group) are expected to be deshielded and appear as multiplets between δ 2.2 and 2.8 ppm.

The protons on carbon C-4 would be the most shielded of the ring protons, likely resonating as a multiplet in the δ 1.8-2.2 ppm region.

For comparison, the known ¹H NMR data for the parent compound, Cyclopentanone, shows two sets of signals corresponding to the alpha (C-2/C-5) and beta (C-3/C-4) protons.

Table 1: Comparative ¹H NMR Data of Cyclopentanone

Compound Functional Group Chemical Shift (δ) ppm Multiplicity
Cyclopentanone Protons at C-2, C-5 ~2.15 Triplet

The introduction of the methylthio group at C-3 in this compound breaks the symmetry of the ring, leading to a more complex spectrum with distinct signals for each proton environment, as predicted above.

The ¹³C NMR spectrum provides crucial information about the number of unique carbon environments and their electronic nature. For this compound, six distinct signals are expected.

Carbonyl Carbon (C=O): The C-1 carbonyl carbon will be the most downfield signal, typically appearing in the range of δ 215-220 ppm. brainly.com

Methine Carbon (C-3): The carbon bearing the methylthio group (C-3) will be significantly shifted compared to a standard methylene carbon in the ring, expected around δ 45-55 ppm.

Alpha Carbons (C-2, C-5): These carbons, adjacent to the carbonyl group, will be deshielded, with expected chemical shifts in the range of δ 35-45 ppm. brainly.com

Beta Carbon (C-4): This carbon is expected to be the most shielded of the ring carbons, resonating at approximately δ 25-35 ppm.

Methyl Carbon (-SCH₃): The carbon of the methylthio group will appear as a sharp signal in the upfield region, typically around δ 15-20 ppm.

The table below shows the experimental ¹³C NMR data for Cyclopentanone and 3-Methylcyclopentanone (B121447), which serve as a basis for these predictions.

Table 2: Comparative ¹³C NMR Data of Cyclopentanone and 3-Methylcyclopentanone

Compound Carbon Atom Chemical Shift (δ) ppm
Cyclopentanone C=O (C-1) ~220.2
C-2, C-5 ~38.3
C-3, C-4 ~23.3
3-Methylcyclopentanone C=O (C-1) ~221.0
C-2 ~45.6
C-3 ~34.8
C-4 ~31.9
C-5 ~38.5

The presence of the sulfur atom at C-3 in this compound would cause a notable downfield shift for C-3 compared to the equivalent carbon in 3-methylcyclopentanone, due to sulfur's electronegativity.

To unambiguously assign all proton and carbon signals for this compound, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be expected between the C-3 methine proton and the protons on C-2 and C-4, as well as between the protons on C-4 and C-5, and C-2 and the other proton on C-2. This would allow for the mapping of the entire cyclopentanone ring proton system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signal of the -SCH₃ group to its carbon signal, and similarly connect each ring proton signal to its corresponding carbon atom (C-2, C-3, C-4, and C-5).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This could help in determining the preferred conformation of the cyclopentanone ring and the spatial relationship between the methylthio group and other ring protons.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Under EI-MS, this compound (molar mass: 130.21 g/mol ) would produce a molecular ion peak (M⁺˙) at m/z = 130. The fragmentation pattern would be dictated by the presence of the ketone and thioether functional groups. Key expected fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for ketones. This could lead to the loss of a C₂H₄S radical (m/z = 72) or a C₃H₅ radical (m/z = 58). A prominent peak is often observed for the loss of CO (m/z = 28), leading to a fragment at m/z = 102.

Cleavage of the C-S bond: Fragmentation can occur at the thioether linkage. Loss of the methyl radical (˙CH₃) would result in a fragment at m/z = 115. Loss of the methylthio radical (˙SCH₃) would produce a fragment at m/z = 83.

McLafferty Rearrangement: While less common for five-membered rings, if sterically possible, a gamma-hydrogen transfer to the carbonyl oxygen followed by cleavage could occur.

The mass spectrum for 3-methylcyclopentanone shows a molecular ion at m/z = 98 and a base peak often at m/z = 55, resulting from alpha-cleavage. nist.gov The fragmentation of this compound would be expected to be more complex due to the additional fragmentation possibilities introduced by the sulfur atom.

Table 3: Predicted Key EI-MS Fragments for this compound

m/z Value Proposed Fragment
130 [M]⁺˙ (Molecular Ion)
115 [M - CH₃]⁺
102 [M - CO]⁺˙

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition. For this compound, the expected exact mass for the molecular ion [C₆H₁₀OS]⁺˙ would be calculated using the precise masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³²S). This high-precision measurement would allow for the unambiguous confirmation of the molecular formula C₆H₁₀OS, distinguishing it from any other potential compounds with the same nominal mass. For instance, a compound with the formula C₇H₁₄O₂ has a nominal mass of 130 but a different exact mass, which would be easily differentiated by HRMS. This technique is crucial for confirming the identity of a newly synthesized compound or an unknown analyte.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups within a molecule by probing its vibrational energy states.

In the analysis of this compound, IR and Raman spectra would be expected to exhibit characteristic bands corresponding to its core structural features: the cyclopentanone ring and the methylthio group. The most prominent feature in the IR spectrum is typically the carbonyl (C=O) stretching vibration. For cyclopentanone, this absorption is observed at a relatively high wavenumber, around 1749 cm⁻¹, due to ring strain. ucla.edu The presence of the methylthio substituent at the 3-position is not expected to shift this frequency dramatically, thus a strong absorption band in this region would be a key identifier for the cyclopentanone moiety in this compound.

Other expected vibrations include C-H stretching modes from the methyl and methylene groups, typically appearing in the 2850-3000 cm⁻¹ region. ucla.edu The C-S stretching vibration of the thioether group is generally weak and appears in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. Its identification can sometimes be challenging due to overlap with other absorptions.

Raman spectroscopy provides complementary information. While the carbonyl stretch is also observable in Raman spectra, non-polar bonds, such as the C-S bond, often produce more intense signals in Raman than in IR spectroscopy. Therefore, Raman spectroscopy would be a valuable technique for confirming the presence of the methylthio group. A detailed vibrational analysis of cyclopentanone has been performed, assigning the 36 normal vibrational modes, which serves as a foundational reference for interpreting the spectra of its derivatives. researchgate.net

Table 1: Expected Characteristic Vibrational Frequencies for this compound based on Cyclopentanone Data
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity (IR)Reference Compound
C=OStretching~1750StrongCyclopentanone ucla.edu
C-H (Aliphatic)Stretching2850-3000Medium-StrongCyclopentanone ucla.edu
CH₂Bending (Scissoring)~1450MediumGeneral Alkanes
C-SStretching600-800Weak-MediumGeneral Thioethers

Electronic Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Stereochemical Assignment and Conformational Analysis

Electronic Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques critical for the stereochemical analysis of chiral molecules like this compound, which has a stereocenter at the C3 position. These methods measure the differential absorption (CD) and rotation (ORD) of left- and right-circularly polarized light.

Extensive research on the chiral analog, (R)-(+)-3-methylcyclopentanone, provides significant insight into how a substituent at the 3-position influences the chiroptical properties of the cyclopentanone ring. nih.govkfupm.edu.sa The CD spectrum of 3-methylcyclopentanone is sensitive to the conformation of the molecule, particularly the orientation of the methyl group (axial vs. equatorial). nih.gov Theoretical calculations for 3-methylcyclopentanone have shown that the axial and equatorial conformers can have CD signals of opposite signs. nih.gov The observed CD spectrum is therefore a population-weighted average of the spectra of the conformers present in equilibrium.

For this compound, similar principles would apply. The n→π* electronic transition of the carbonyl group, which is electronically forbidden but magnetically allowed, typically gives rise to a CD signal in the 280-320 nm region. The sign and intensity of this Cotton effect would be directly related to the absolute configuration (R or S) at the C3 position and the conformational preference of the methylthio group. Temperature-dependent CD studies, similar to those performed on 3-methylcyclopentanone, could be employed to determine the thermodynamic parameters (enthalpy and entropy differences) between the axial and equatorial conformers of this compound. kfupm.edu.sa

Table 2: Chiroptical Data for the Analogous Compound (R)-(+)-3-methylcyclopentanone
TechniqueTransitionObservationSignificance
Circular Dichroism (CD)n→πSignal is strongly dependent on conformer population (axial vs. equatorial). nih.govAllows for conformational analysis and stereochemical assignment.
(2+1) REMPI-CDn→3s RydbergYielded a value of +1.5 ± 0.5% for the equatorial conformer. nih.govDemonstrates high sensitivity for gas-phase chiral recognition.
Temperature-Dependent CDn→πUsed to determine the energy difference between conformers (3.50 ± 0.05 kJ/mole in cyclohexane). nih.govProvides thermodynamic data for conformational equilibria.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and absolute configuration (when a heavy atom is present or through anomalous dispersion).

There is no published literature detailing the crystal structure of this compound. The compound itself is a liquid at room temperature, making single-crystal X-ray diffraction analysis of the parent compound challenging. However, this technique could be applied to solid, crystalline derivatives. For instance, derivatization of the ketone to form a crystalline product, such as a semicarbazone or 2,4-dinitrophenylhydrazone, could facilitate crystallographic analysis.

If a suitable crystal were obtained, X-ray diffraction would provide a detailed solid-state picture of the molecule. This would include the precise conformation of the cyclopentanone ring (e.g., envelope or twist conformation) and the orientation of the methylthio substituent. This experimental data is invaluable for validating and refining the results of theoretical conformational analyses and for understanding intermolecular interactions in the solid state.

Chromatographic Techniques for Separation, Purity Analysis, and Reaction Monitoring

Chromatographic methods are essential for separating this compound from reaction mixtures, analyzing its purity, and monitoring the progress of its synthesis.

Gas chromatography is a primary technique for the analysis of volatile compounds like this compound. The choice of column is crucial for effective separation. A non-polar column (e.g., with a dimethylpolysiloxane stationary phase) would separate components primarily based on their boiling points. A more polar column (e.g., containing polyethylene (B3416737) glycol) would provide separation based on both boiling point and specific interactions with the polar stationary phase, which can be advantageous for separating ketones from less polar byproducts.

For detection, a standard Flame Ionization Detector (FID) would be effective. However, given the presence of sulfur, a sulfur-specific detector such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) would offer superior selectivity and sensitivity, allowing for trace-level detection of the target compound in complex matrices. The NIST Chemistry WebBook lists Kovats retention indices for the related 3-methylcyclopentanone on various GC columns, which can serve as a starting point for developing a separation method for this compound. nist.govnih.gov

Table 3: GC Retention Index Data for the Analogous Compound 3-Methylcyclopentanone
Column TypeStationary PhaseKovats Retention Index (I)
Standard Non-polarDB-1811.9 nist.gov
Standard Non-polarDB-5847.6 nist.gov
Standard PolarSupelcowax-101218 nist.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purification and analysis of this compound. Both normal-phase and reversed-phase chromatography could be employed.

Normal-phase HPLC, using a polar stationary phase (like silica) and a non-polar mobile phase (such as hexane/ethyl acetate), could also be effective, particularly for separating isomers. For chiral separations, specialized chiral stationary phases (CSPs) would be necessary to resolve the R- and S-enantiomers of this compound.

Theoretical and Computational Investigations of 3 Methylthio Cyclopentanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve the Schrödinger equation for a given molecular system, providing information about electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. Instead of calculating the complex wave function of a many-electron system, DFT determines the electron density, from which the energy and other properties can be derived.

For 3-(Methylthio)cyclopentanone, DFT calculations would be invaluable for:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms. This would reveal bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the molecule's shape.

Electronic Properties: Calculating properties such as dipole moment, polarizability, and electrostatic potential maps. An electrostatic potential map would visualize the electron-rich and electron-deficient regions of the molecule, highlighting the electrophilic nature of the carbonyl carbon and the nucleophilic character of the sulfur atom.

Frontier Molecular Orbitals (FMOs): Analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting reactivity. The energy and shape of the HOMO indicate the molecule's ability to donate electrons, while the LUMO reflects its electron-accepting capability. For this compound, the HOMO would likely have significant contributions from the sulfur lone pairs, while the LUMO would be centered on the carbonyl group's π* anti-bonding orbital.

Reactivity Descriptors: DFT can be used to calculate various reactivity indices like chemical hardness, softness, and electrophilicity, which quantify the molecule's reactivity.

A theoretical study on various substituted cyclopentanones using MINDO-Forces calculations, a semi-empirical method, demonstrated that substituents significantly influence the stability and electronic properties of the cyclopentanone (B42830) ring. znaturforsch.comznaturforsch.com For instance, electron-withdrawing groups were found to destabilize the ketone. znaturforsch.comznaturforsch.com A similar DFT study on this compound would clarify the electronic impact of the methylthio group.

Conformational Analysis and Energetic Landscape Profiling

The five-membered ring of cyclopentanone is not planar and can adopt various puckered conformations, such as the envelope and twist forms. The presence of a substituent at the 3-position, like the methylthio group, further complicates the conformational landscape.

Conformational analysis of this compound would involve:

Potential Energy Surface (PES) Scanning: Systematically changing the dihedral angles of the ring and the C-S bond to map out the potential energy surface. This would identify the various stable conformers (local minima) and the transition states that connect them.

Prediction of Spectroscopic Properties

Computational methods are instrumental in predicting and interpreting spectroscopic data. For this compound, these predictions would be crucial for its characterization.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. This would help in assigning the peaks in an experimental spectrum to specific molecular vibrations, such as the C=O stretch of the ketone and the C-S stretch of the thioether.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical predictions can aid in the assignment of experimental NMR spectra and provide a deeper understanding of the electronic environment of each nucleus.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. This would provide insight into the electronic structure and the nature of the orbitals involved in the absorption of light.

Molecular Dynamics Simulations

While quantum chemical calculations are typically performed on static molecules (at 0 Kelvin), molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time at a given temperature.

An MD simulation of this compound would involve:

Simulating Molecular Motion: By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time. This provides a realistic picture of the molecule's flexibility and conformational changes.

Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for a detailed investigation of how the solvent influences the conformation and dynamics of this compound.

Thermodynamic Properties: From the simulation trajectory, various thermodynamic properties such as average energy and heat capacity can be calculated.

Computational Studies on Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve studying:

Reactions at the Carbonyl Group: Investigating the mechanisms of nucleophilic addition to the carbonyl carbon, a characteristic reaction of ketones. This would involve locating the transition state for the reaction and calculating the activation energy, providing insights into the reaction rate.

Reactions Involving the Sulfur Atom: Exploring the reactivity of the methylthio group, such as its oxidation to a sulfoxide (B87167) or sulfone. Computational studies could map out the reaction pathways and determine the energetics of these transformations.

Enolate Formation: Studying the deprotonation at the α-carbons to form enolates, which are key intermediates in many organic reactions. DFT calculations can determine the relative acidities of the α-protons and the stability of the resulting enolates.

Mechanistic Studies of Reactions Involving 3 Methylthio Cyclopentanone

Kinetics and Reaction Pathway Determination

The formation of functionalized cyclopentanones, such as those with a methylthio group, can be achieved through a [3+2] cycloaddition reaction. A notable example involves the reaction of a 1-(methylthio)-2-siloxyallyl cationic species with olefins. The reaction pathway is initiated by the formation of this allyl cation from an appropriate precursor, such as an allyl acetate (B1210297), under the influence of a Lewis acid like ethylaluminum dichloride (EtAlCl2) or aluminum chloride (AlCl3).

The proposed reaction mechanism proceeds through the following key steps:

Formation of the Allyl Cation: The Lewis acid facilitates the departure of the acetate group from the precursor, generating the 3-(methylthio)-2-siloxyallyl cation.

Cycloaddition with an Olefin: The generated allyl cation then reacts with an olefin in a [3+2] cycloaddition manner. This step involves the formation of two new carbon-carbon bonds.

Formation of a Thionium (B1214772) Ion Intermediate: The initial C-C bond formation leads to a thionium ion intermediate. This intermediate is structured in a way that facilitates the subsequent bond formation.

Ring Closure: The final ring closure occurs to form the five-membered cyclopentanone (B42830) ring.

While specific kinetic rate constants for these steps are not extensively documented in the literature, the reaction conditions, such as the choice of Lewis acid and temperature, play a crucial role in the reaction's progress and efficiency.

Investigation of Transition States and Intermediates

The stereochemical outcome of the [3+2] cyclopentanone annulation is rationalized by examining the transition states of the reaction. For reactions involving vinyl sulfides as the olefin component, a six-membered transition state model has been proposed to explain the high stereoselectivity observed. acs.org

This model suggests an orbital interaction between the sulfur atom of the vinyl sulfide (B99878) and the α-carbon of the allyl cation. This interaction influences the geometry of the transition state and, consequently, the stereochemistry of the final product. The first carbon-carbon bond formation via this cyclic transition state leads to the formation of a thionium ion intermediate. The conformation of this intermediate is largely predetermined by the transition state geometry, which in turn dictates the stereochemistry of the resulting cyclopentanone. acs.org The stereospecificity of the cycloaddition with cyclic vinyl sulfides is explained by a continuous C-C bond formation through this transition state, without the rotation of the cationic center or the enol silyl (B83357) ether moiety of the thionium ion intermediate. acs.org

Isotope Labeling and Mechanistic Probes

Currently, there is a lack of specific studies in the available scientific literature that employ isotope labeling or other direct mechanistic probes to investigate the reaction mechanisms involving 3-(methylthio)cyclopentanone. Such studies would be invaluable for definitively confirming the proposed reaction pathways and the structures of the transition states and intermediates. For instance, labeling specific carbon atoms in the olefin or the allyl cation precursor could trace their positions in the final cyclopentanone product, providing concrete evidence for the proposed bond formations.

Elucidation of Regioselectivity and Stereoselectivity

A significant feature of the [3+2] annulation reaction to form cyclopentanone derivatives with a methylthio group is its high degree of regioselectivity and stereoselectivity. acs.org

Regioselectivity: In the reaction of the 3-(methylthio)-2-siloxyallyl cation with various olefins, the sterically more hindered regioisomer is predominantly formed. This outcome is consistent with the proposed transition state models where electronic factors, such as the orbital interactions, override steric hindrance to direct the regiochemical course of the reaction. acs.org

Stereoselectivity: The reaction exhibits exceptionally high stereoselectivity, particularly with vinyl sulfides. As explained by the transition state model, the interaction between the sulfur atom of the vinyl sulfide and the allyl cation locks the conformation of the transition state, leading to a specific stereochemical outcome. The relative configuration between the C-2 and C-3 positions of the resulting cyclopentanone is therefore precisely controlled. acs.org

The following table summarizes the observed selectivity in a representative reaction:

Olefin ReactantMajor Product RegioisomerObserved Stereoselectivity
Vinyl SulfideSterically hinderedExtremely high
Enol EtherSterically hinderedHigh
StyreneSterically hinderedModerate to high

This high level of control over both regiochemistry and stereochemistry makes this annulation reaction a powerful tool in the synthesis of complex, functionalized cyclopentanones.

Q & A

Q. What safety protocols are essential for handling 3-(Methylthio)cyclopentanone in laboratory settings?

Answer:

  • Engineering controls: Use fume hoods or closed systems to minimize vapor exposure. Install safety showers and eyewash stations .
  • Personal protective equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. For prolonged exposure, use vapor respirators compliant with local regulations .
  • Storage: Store in airtight containers away from ignition sources. Monitor degradation over time, as prolonged storage may increase hazards .
  • Disposal: Follow federal and institutional guidelines for hazardous waste. Qualified personnel must handle disposal using appropriate protective gear .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to identify methylthio (-SCH3_3) and cyclopentanone backbone signals. Compare with published spectra of structurally similar ketones .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Analyze purity and fragmentation patterns. Calibrate using reference standards (e.g., cyclopentanone derivatives) .
  • Infrared (IR) Spectroscopy: Detect carbonyl (C=O) stretches near 1700–1750 cm1^{-1} and methylthio group vibrations at 600–700 cm1^{-1} .

Q. What synthetic routes are reported for this compound?

Answer:

  • Thiolation of cyclopentanone: React cyclopentanone with methyl disulfide (CH3_3SSCH3_3) in the presence of a Lewis acid catalyst (e.g., BF3_3) .
  • Oxidation of 3-(Methylthio)cyclopentanol: Use Jones reagent (CrO3_3/H2_2SO4_4) or pyridinium chlorochromate (PCC) to oxidize the alcohol intermediate .
  • Validation: Confirm product identity via boiling point (e.g., ~145°C for DL-3-Methylcyclopentanone) and refractive index comparisons .

Advanced Research Questions

Q. How can researchers address contradictions in reported physical properties of this compound?

Answer:

  • Data reconciliation: Compare boiling points (e.g., 139–145°C) and densities (0.913–0.916 g/cm3^3) across sources like the CRC Handbook and vendor catalogs .
  • Reproducibility: Synthesize the compound using high-purity reagents and validate via multiple techniques (e.g., NMR, GC-MS). Purity >99% reduces variability .
  • Meta-analysis: Review historical datasets for cyclopentanone derivatives to identify systematic errors (e.g., calibration biases in older literature) .

Q. What computational methods can predict the environmental persistence of this compound when empirical data is limited?

Answer:

  • Quantitative Structure-Activity Relationship (QSAR): Use tools like EPI Suite to estimate biodegradability and bioaccumulation potential based on logP and molecular weight .
  • Molecular dynamics simulations: Model hydrolysis or photodegradation pathways under varying pH and UV conditions .
  • Toxicity prediction: Apply read-across methods using data from structurally similar compounds (e.g., 3-(Methylthio)propionic acid) .

Q. What experimental strategies resolve ambiguities in the compound’s reaction mechanisms (e.g., nucleophilic vs. electrophilic behavior)?

Answer:

  • Kinetic isotope effects (KIE): Compare reaction rates using deuterated analogs to identify rate-determining steps .
  • Electrochemical analysis: Perform cyclic voltammetry to assess redox activity of the methylthio group .
  • Theoretical studies: Use density functional theory (DFT) to calculate frontier molecular orbitals and predict regioselectivity in alkylation or oxidation reactions .

Key Considerations for Experimental Design

  • Toxicity mitigation: Despite limited ecotoxicological data, assume acute toxicity based on structural analogs (e.g., skin/eye irritation) and implement strict exposure controls .
  • Degradation studies: Monitor stability under light, heat, and humidity to optimize storage conditions .
  • Stereochemical analysis: For chiral variants (e.g., R/S enantiomers), use chiral GC or HPLC to resolve isomers .

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